molecular formula C28H25FN4O3S B2698527 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1043868-35-4

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide

Katalognummer: B2698527
CAS-Nummer: 1043868-35-4
Molekulargewicht: 516.59
InChI-Schlüssel: PQJLYDIOGBKBKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C28H25FN4O3S and its molecular weight is 516.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a synthetic derivative belonging to the imidazoquinazoline class, noted for its diverse biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities based on recent research findings.

  • Molecular Formula : C28H25FN4O3S
  • Molecular Weight : 516.59 g/mol
  • CAS Number : 1028770-79-7

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

Pathogen MIC (μg/mL) Comments
Staphylococcus aureus1.56Effective against MRSA
Escherichia coli>100Inactive against Gram-negative bacteria
Candida albicans7.80Moderate antifungal activity
Mycobacterium tuberculosis10Inhibits growth effectively

The compound demonstrated significant antibacterial activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA) with a low MIC of 1.56 μg/mL. In contrast, it was ineffective against Gram-negative bacteria like Escherichia coli , emphasizing its selective action towards Gram-positive organisms .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibited moderate antifungal activity against Candida albicans , with an MIC of 7.80 μg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. The results indicated that it possesses significant antiproliferative effects:

Cell Line IC50 (μM) Effectiveness
A549 (lung cancer)8.5High cytotoxicity observed
HeLa (cervical cancer)12.0Moderate cytotoxicity
MCF-7 (breast cancer)15.0Lower cytotoxicity compared to A549

The compound's ability to inhibit cell growth was particularly pronounced in lung cancer cells (A549), where an IC50 value of 8.5 μM was recorded, indicating promising anticancer activity that warrants further investigation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, notably targeting α-glucosidase, which is relevant in the management of type 2 diabetes mellitus:

Compound Inhibition (%) Comparison to Control
3-(5-{...})75Superior to acarbose (control)

This significant inhibition rate suggests that the compound could be developed as a novel therapeutic agent for diabetes management due to its ability to modulate glucose metabolism .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets. The presence of the fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets, influencing various cellular pathways involved in microbial resistance and tumor growth suppression.

Case Studies and Research Findings

  • A study demonstrated that the compound inhibited biofilm formation in staphylococci without affecting planktonic cell viability, indicating a unique mechanism that could be exploited for therapeutic applications in persistent infections .
  • Another research effort reported on the synthesis and evaluation of related quinazoline derivatives, revealing structure-activity relationships that underscore the importance of specific functional groups in enhancing biological activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains. The following table summarizes its minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (μg/mL)Comments
Staphylococcus aureus1.56Effective against MRSA
Escherichia coli>100Inactive against Gram-negative bacteria
Candida albicans7.80Moderate antifungal activity
Mycobacterium tuberculosis10Inhibits growth effectively

This data indicates significant antibacterial activity against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA), while showing limited effectiveness against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cells and modulate inflammatory responses through inhibition of pro-inflammatory cytokines. The following observations were noted regarding its anticancer efficacy:

  • It exhibited selective cytotoxicity towards various cancer cell lines.
  • The compound's structure allows it to interact specifically with molecular targets involved in cancer progression.

In a study involving human cancer cell lines, derivatives of similar imidazoquinazolines showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . This suggests a promising potential for further development into anticancer therapies.

Eigenschaften

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-36-24-9-5-2-6-19(24)16-30-25(34)15-14-23-27(35)33-26(31-23)21-7-3-4-8-22(21)32-28(33)37-17-18-10-12-20(29)13-11-18/h2-13,23H,14-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJLYDIOGBKBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.